
AMD-070 塩酸塩
説明
科学的研究の応用
AMD-070 hydrochloride exhibits potent antagonistic activity against the CXCR4 receptor with an IC50 value of approximately 13 nM. It specifically inhibits the interaction between the CD4-gp120 complex and CXCR4, thereby blocking HIV-1 infection and tumor cell migration .
Chemistry
AMD-070 is utilized as a research tool to study the CXCR4 receptor's role in various biological processes.
Biology
The compound is instrumental in investigating cell signaling mechanisms and migration, particularly in immune cells.
Medicine
AMD-070 is being explored for its potential therapeutic applications in:
- HIV-1 Infections : As a treatment option for patients with X4-tropic HIV strains.
- WHIM Syndrome : A rare immunodeficiency syndrome associated with mutations affecting CXCR4.
- Cancer Treatment : Its ability to inhibit tumor cell migration positions it as a candidate for anti-cancer therapies.
Industry
The compound's properties make it valuable in drug development targeting the CXCR4 receptor for various diseases.
Cellular Effects
In vitro studies have shown that AMD-070 significantly impacts cellular processes:
- Inhibition of Cell Growth : Suppresses anchorage-dependent growth and migration in various cell lines.
- Matrigel Invasion Assay : Inhibits cellular invasion through Matrigel, indicating its potential as an anti-metastatic agent .
Dosage Effects in Animal Models
Research involving animal models has provided insights into the pharmacodynamics of AMD-070:
- Oral administration in mice significantly reduced metastatic lung nodules.
- The compound was well tolerated at concentrations exceeding 23 μM without causing cytotoxicity .
Case Studies
Recent studies demonstrate the effectiveness of AMD-070:
HIV Research
In HOS cells expressing human CXCR4, AMD-070 exhibited an IC50 value of 10 nM against HIV-1 infection. In CD4+CXCR4+ T cells, it showed anti-HIV activity with an IC50 value of 2 nM .
Cancer Studies
In melanoma cell lines (CHL-1 and A375), treatment with AMD-070 resulted in significant inhibition of cell migration and increased void sizes within the cellular structure, demonstrating its potential as an anti-metastatic agent .
作用機序
AMD-070 塩酸塩は、CXCR4 受容体に選択的に結合し、天然のリガンドであるストローマ細胞由来因子 1(SDF-1)による活性化を阻止することによってその効果を発揮します。この阻害は、細胞移動、増殖、生存に関与するシグナル伝達経路を阻害します。 CXCR4 シグナル伝達をブロックするこの化合物の能力は、T 細胞向性 HIV-1 株の複製を減少させ、CXCR4 の過剰活性化に関連する他の状態を治療するのに効果的です .
類似の化合物との比較
AMD-070 塩酸塩は、CXCR4 アンタゴニストとしての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。
AMD3100(プレリクサフォル): 造血幹細胞を動員するために使用される別のCXCR4 アンタゴニスト。
AMD3465: HIV 研究およびがん治療で同様の用途を持つ強力なCXCR4 アンタゴニスト。
AMD-070 塩酸塩は、経口投与が可能であり、有意な細胞毒性なしにHIV-1 複製を阻害する有効性があるため、際立っています .
生化学分析
Biochemical Properties
AMD-070 hydrochloride interacts with the chemokine receptor CXCR4 . It acts as a selective antagonist, binding to CXCR4 and inhibiting the interaction between CXCR4 and its ligand, SDF-1α . This interaction plays a crucial role in several biochemical reactions, particularly those involved in cell migration and HIV-1 replication .
Cellular Effects
In cellular processes, AMD-070 hydrochloride has been shown to significantly suppress the anchorage-dependent growth, migration, and matrigel invasion of certain cells . It also inhibits the replication of T-tropic HIV-1 in MT-4 cells and PBMCs .
Molecular Mechanism
At the molecular level, AMD-070 hydrochloride exerts its effects by binding to the transmembrane regions of the CXCR4 receptor, thereby blocking the interaction of the CD4-gp120 complex with the receptor . This prevents the entry of HIV-1 into the cell, inhibiting viral replication .
Temporal Effects in Laboratory Settings
While specific long-term effects of AMD-070 hydrochloride on cellular function are not mentioned in the search results, it is known that the compound is stable and does not cause host cytotoxicity even at concentrations above 23 μM .
Dosage Effects in Animal Models
In animal models, oral administration of AMD-070 hydrochloride has been shown to significantly reduce the number of metastatic lung nodules in mice . Specific dosage effects and potential toxic or adverse effects at high doses were not mentioned in the search results.
Metabolic Pathways
The specific metabolic pathways that AMD-070 hydrochloride is involved in were not mentioned in the search results. Given its role as a CXCR4 antagonist, it likely interacts with enzymes and cofactors involved in the CXCR4/SDF-1α signaling pathway .
準備方法
AMD-070 塩酸塩の合成には、ベンゾイミダゾールとテトラヒドロキノリンの中間体の調製から始まるいくつかの段階が含まれます。これらの中間体は、アミノ化や環化を含む一連の反応を経て、最終生成物を形成します。 反応条件は、通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度を使用することを伴います .
化学反応の分析
AMD-070 塩酸塩は、以下を含む様々な化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進されます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、アミンやチオールなどの求核剤の存在下で起こります。
これらの反応で一般的に使用される試薬および条件には、ジメチルスルホキシド(DMSO)などの有機溶媒と制御された温度が含まれます。 これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究の応用
AMD-070 塩酸塩は、幅広い科学研究の応用を有しています。
化学: CXCR4 受容体とその様々な生物学的プロセスにおける役割を研究するための研究ツールとして使用されます。
生物学: この化合物は、細胞シグナル伝達と移動、特に免疫細胞におけるメカニズムを調査するために使用されます。
医学: AMD-070 塩酸塩は、HIV-1 感染症、WHIM 症候群、特定のがんを治療する潜在的な治療薬として調査されています。
類似化合物との比較
AMD-070 hydrochloride is unique in its high selectivity and potency as a CXCR4 antagonist. Similar compounds include:
AMD3100 (Plerixafor): Another CXCR4 antagonist used to mobilize hematopoietic stem cells.
AMD3465: A potent CXCR4 antagonist with similar applications in HIV research and cancer therapy.
THIQ: A CXCR4 antagonist with applications in studying cell migration and signaling.
AMD-070 hydrochloride stands out due to its oral availability and effectiveness in inhibiting HIV-1 replication without significant cytotoxicity .
生物活性
AMD-070 hydrochloride is a potent and selective antagonist of the CXCR4 receptor, which plays a significant role in various biological processes, including cancer metastasis and viral infections such as HIV-1. This article provides an in-depth analysis of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, dosage effects, and research applications.
AMD-070 hydrochloride specifically interacts with the CXCR4 chemokine receptor, which is critical in cell signaling and migration. Its biochemical properties include:
- Structure : AMD-070 is derived from benzimidazole and tetrahydroquinoline intermediates.
- Mechanism of Action : It binds to the transmembrane regions of the CXCR4 receptor, blocking the interaction between the CD4-gp120 complex and CXCR4, thereby inhibiting HIV-1 infection and tumor cell migration .
Cellular Effects
In vitro studies have demonstrated that AMD-070 significantly affects cellular processes:
- Inhibition of Cell Growth : It suppresses anchorage-dependent growth and migration in various cell lines.
- Matrigel Invasion : The compound inhibits the invasion of cells through Matrigel, a common assay for assessing cell motility and invasiveness.
Molecular Mechanism
The molecular mechanism through which AMD-070 exerts its effects involves:
- CXCR4 Antagonism : By acting as an allosteric inhibitor of CXCR4, AMD-070 prevents the binding of its ligand, SDF-1α (stromal-derived factor 1 alpha), which is crucial for cell migration and survival in cancer cells .
- Impact on Signaling Pathways : The compound influences MAPK signaling pathways that are vital for tumor development and immune cell response .
Dosage Effects in Animal Models
Research involving animal models has provided insights into the pharmacodynamics of AMD-070:
- Metastatic Lung Nodules : Oral administration in mice significantly reduced metastatic lung nodules, indicating its potential efficacy in cancer treatment.
- Safety Profile : Studies indicate that AMD-070 is well tolerated at concentrations exceeding 23 μM without causing cytotoxicity .
Research Applications
AMD-070 has diverse applications across various fields:
Case Studies
Recent studies highlight the effectiveness of AMD-070:
- HIV Research : In HOS cells expressing human CXCR4, AMD-070 exhibited an IC50 value of 10 nM against HIV-1 infection. In CD4+CXCR4+ T cells, it showed anti-HIV activity with an IC50 value of 2 nM .
- Cancer Studies : In melanoma cell lines (CHL-1 and A375), treatment with AMD-070 resulted in significant inhibition of cell migration and increased void sizes within the cellular structure, demonstrating its potential as an anti-metastatic agent .
- Pharmacokinetics Study : A multiple-dose escalation study indicated that AMD-070 led to a dose-dependent elevation of white blood cells (WBC), suggesting effective CXCR4 blockade. The study demonstrated that trough concentrations exceeded the antiviral effective concentration throughout the dosing interval .
特性
IUPAC Name |
N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMEMJSDAAGNZ-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856161 | |
Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880549-30-4 | |
Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。